Senexin A

説明

特性

IUPAC Name |

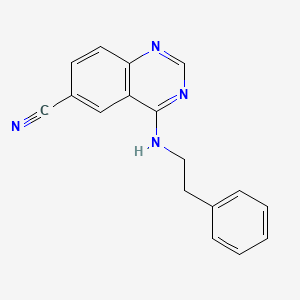

4-(2-phenylethylamino)quinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJCNHGQFJFCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366002-50-7 | |

| Record name | Senexin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Senexin A: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senexin A is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2] These kinases are key components of the Mediator complex, a critical co-regulator of transcription by RNA Polymerase II.[3] Unlike canonical CDKs involved in cell cycle progression, CDK8 and CDK19 are transcriptional regulators that respond to various signaling pathways to modulate gene expression.[4][5] this compound exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their kinase activity and preventing the phosphorylation of their downstream targets.[4][6] This leads to the specific suppression of signal-induced transcriptional programs, including those driven by NF-κB, STAT, β-catenin, and hormone receptors.[2][7][8][9] Notably, this compound has been shown to reverse the tumor-promoting paracrine activities induced by chemotherapy and to prevent the development of drug resistance, making it a molecule of significant interest in oncology.[6][10] This document provides a detailed overview of the molecular mechanisms, quantitative activity, and experimental validation of this compound's function.

Core Mechanism: Inhibition of the CDK8/19 Mediator Kinases

This compound was initially discovered through a phenotype-based screen for inhibitors of p21-activated transcription.[1] Subsequent target identification revealed that its primary molecular targets are the Mediator kinases CDK8 and its isoform CDK19.[4]

Direct Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, directly binding to the catalytic site of CDK8 and CDK19 and preventing the transfer of phosphate to their substrates.[4][6] This inhibition is highly selective for the Mediator kinases over other members of the CDK family and the broader kinome.[1][4] The specific inhibitory activities are summarized in Table 1.

Data Presentation: Biochemical Activity of this compound

| Target | Assay Type | Value | Reference(s) |

| CDK8 | IC50 (Kinase Activity) | 280 nM | [6][7][11][12] |

| CDK8 | Kd (ATP Site Binding) | 0.83 µM | [2][7][11][13] |

| CDK19 | Kd (ATP Site Binding) | 0.31 µM | [2][7][11][13] |

Impact on Key Signaling Pathways

By inhibiting CDK8/19, this compound modulates the transcriptional output of several major signaling pathways implicated in cancer and inflammation.

The Mediator Complex and Transcriptional Regulation

The Mediator complex is a molecular bridge that connects gene-specific transcription factors to the general RNA Polymerase II (Pol II) machinery. The CDK module, containing CDK8 or CDK19, can associate with the core Mediator to regulate transcription. CDK8/19 can phosphorylate transcription factors and components of the Pol II complex, such as the C-terminal domain (CTD) of Pol II, to enhance transcriptional elongation.[8] this compound blocks these phosphorylation events, thereby suppressing the expression of a specific subset of signal-responsive genes without affecting global transcription.[4]

Inhibition of NF-κB-Mediated Transcription

The NF-κB pathway is a central regulator of inflammation and cell survival. Upon stimulation by signals like TNFα, the NF-κB transcription factor (a p65/p50 heterodimer) translocates to the nucleus to activate target gene expression. This compound has been shown to potently inhibit the induction of NF-κB target genes, particularly a subset of cytokines and chemokines like CXCL1, CXCL2, and IL-8.[14] The mechanism does not involve blocking NF-κB nuclear translocation but rather inhibiting the CDK8/19-dependent transcriptional activation step within the nucleus.[14]

Modulation of STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are key effectors for many cytokine and growth factor receptors. Upon activation, STATs translocate to the nucleus to regulate genes involved in proliferation, survival, and immunity.[15][16] CDK8 has been identified as the primary kinase responsible for the activating phosphorylation of STAT1 on serine 727 (S727) in response to interferon-gamma (IFNγ).[9] Inhibition of CDK8/19 with Senexin analogs reduces both basal and IFNγ-induced STAT1 S727 phosphorylation.[9] This modulation of STAT activity is a key component of this compound's anticancer and immunomodulatory effects.

Other Key Pathways

-

β-Catenin Signaling: this compound inhibits β-catenin-dependent transcription, a pathway frequently deregulated in colorectal cancers.[2][7][11]

-

Hormone Receptor Signaling: In estrogen receptor-positive (ER+) breast cancer, this compound suppresses estrogen-dependent gene expression, such as GREB1.[8] It also affects androgen receptor signaling in prostate cancer models.[17]

-

Serum Response: The induction of early response genes, such as EGR1, upon serum stimulation is strongly inhibited by this compound.[7][11]

Cellular and In Vivo Consequences

The inhibition of specific transcriptional programs by this compound leads to several important anti-cancer effects.

Suppression of Chemotherapy-Induced Paracrine Signaling

A key finding is that this compound reverses the tumor-promoting effects of chemotherapy.[6][12] Genotoxic stress from chemotherapy can induce tumor cells to secrete a variety of factors that promote the survival and proliferation of neighboring cancer cells (paracrine signaling).[4] this compound blocks the chemotherapy-induced transcription of these secreted factors, thereby increasing the overall efficacy of the treatment.[4][7]

Overcoming Drug Resistance

Transcriptional reprogramming driven by CDK8/19 is a mechanism by which cancer cells adapt to and develop resistance against targeted therapies.[3] Studies have shown that co-treatment with CDK8/19 inhibitors like this compound can prevent the emergence of resistance to EGFR-targeting drugs in lung and breast cancer models.[10]

Data Presentation: Cellular and In Vivo Effects of this compound

| Cell Line / Model | Assay / Endpoint | Effect | Reference(s) |

| HCT116 (Colon) | β-catenin reporter (TOPflash) | Inhibition of transcription | [2][4][7] |

| HT1080 (Fibrosarcoma) | EGR1 mRNA induction | Strong inhibition | [7][11][13] |

| MCF7, BT474 (Breast) | ER-responsive gene expression | Inhibition of E2-induced transcription | [8] |

| Various | TNFα-induced cytokine expression | Inhibition of CXCL1, IL-8 induction | [14] |

| A549/MEF Xenograft | Tumor growth with doxorubicin | Strongly improves tumor response | [7] |

| C57BL/6 Mice | In vivo toxicity study | No detectable toxicity at 20 mg/kg | [2][11] |

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of biochemical and cell-based assays.

Biochemical Kinase Assays

-

Objective: To measure the direct inhibitory effect of this compound on CDK8/19 kinase activity or binding.

-

Methodology (Lanthascreen™ Eu Kinase Binding Assay): [1]

-

A recombinant CDK8/CycC (or CDK19/CycC) kinase is incubated with a proprietary Alexa Fluor™-conjugated ATP-competitive kinase inhibitor tracer (kinase tracer).

-

A Europium (Eu)-labeled anti-tag antibody that binds the kinase is added to the reaction.

-

In the absence of a competing inhibitor, the binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the Eu-antibody and the Alexa Fluor-tracer.

-

This compound is added in serial dilutions. It competes with the tracer for the ATP binding site.

-

This competition disrupts FRET, leading to a decrease in the emission signal.

-

The concentration of this compound that causes 50% reduction in the FRET signal is determined to calculate the IC50 or Kd.

-

Cell-Based Reporter Gene Assays

-

Objective: To measure the effect of this compound on the activity of a specific transcription factor (e.g., NF-κB) in a cellular context.

-

Methodology (NF-κB Luciferase Reporter Assay): [1][14]

-

A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a promoter containing multiple NF-κB binding sites.

-

Cells are plated in multi-well plates and pre-treated with various concentrations of this compound or vehicle control for a short period (e.g., 1-3 hours).

-

The NF-κB pathway is then stimulated with an inducer, such as TNFα (e.g., 10 ng/mL).

-

After a defined incubation period (e.g., 3-18 hours), cells are lysed.

-

A luciferase substrate (e.g., luciferin) is added to the lysate, and the resulting luminescence is measured using a luminometer.

-

The reduction in luminescence in this compound-treated cells compared to vehicle-treated cells indicates the inhibitory activity.

-

Gene Expression Analysis (Quantitative PCR)

-

Objective: To quantify the effect of this compound on the mRNA levels of specific target genes.

-

Methodology (EGR1 mRNA expression): [4]

-

Cells (e.g., HT1080) are serum-starved for 24-48 hours to synchronize them and establish a basal expression level.

-

Cells are pre-treated with this compound (e.g., 5 µM) or vehicle.

-

Transcription is induced by re-adding serum.

-

At various time points, total RNA is extracted from the cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR) is performed using specific primers for the target gene (EGR1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative change in EGR1 mRNA levels is calculated using the ΔΔCt method.

-

Conclusion

This compound is a selective, ATP-competitive inhibitor of the transcriptional kinases CDK8 and CDK19. Its mechanism of action is centered on the attenuation of signal-induced gene expression programs that are critical for cancer cell adaptation, inflammation, and survival. By modulating the output of key signaling pathways such as NF-κB and STAT, this compound suppresses the production of tumor-promoting factors and can prevent or overcome therapeutic resistance. The well-defined mechanism and favorable in vivo properties position this compound and its analogs as promising candidates for combination therapies in oncology and other diseases driven by transcriptional dysregulation.

References

- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. senexbio.com [senexbio.com]

- 4. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. This compound | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Unveiling Senexin A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senexin A has emerged as a significant small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are critical components of the Mediator complex, a key regulator of transcription. The dysregulation of CDK8/19 activity has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in oncology, inflammation, and transcriptional regulation. This document details the scientific journey from high-throughput screening to the elucidation of its impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Discovery of this compound: From High-Throughput Screening to a Potent CDK8/19 Inhibitor

This compound was identified through a high-throughput screening campaign followed by a phenotype-based lead optimization process. The primary goal of this initial screening was to discover compounds that could inhibit transcription activated by p21 and DNA damage.[1] This foundational work pinpointed a quinazoline-based scaffold as a promising starting point for the development of selective CDK8/19 inhibitors.

The discovery was a collaborative effort involving researchers from academic institutions and the biotechnology company, Senex Biotechnology, Inc.[1][2] Through iterative medicinal chemistry efforts, the initial hits were refined to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound. This pioneering work laid the groundwork for the development of subsequent, more potent, and bioavailable analogs such as Senexin B and Senexin C.

High-Throughput Screening (HTS) Workflow

While the specific details of the initial high-throughput screening assay are not extensively publicly documented, the general workflow for identifying a kinase inhibitor like this compound would typically involve the following steps:

Chemical Synthesis of this compound

A plausible synthetic route, based on common methods for quinazoline synthesis, is outlined below. This should be considered a general representation, and specific reaction conditions would require optimization.

Quantitative Data: Potency and Selectivity

This compound and its derivatives have been characterized by their inhibitory constants (IC50) and dissociation constants (Kd) against CDK8 and CDK19. The following tables summarize the available quantitative data for this compound, B, and C.

| Compound | Target | Assay Type | Value | Reference |

| This compound | CDK8 | IC50 (Kinase Assay) | 280 nM | |

| CDK8 | Kd (ATP Site Binding) | 830 nM (0.83 µM) | [3] | |

| CDK19 | Kd (ATP Site Binding) | 310 nM (0.31 µM) | [3] | |

| Senexin B | CDK8 | Kd | 140 nM | |

| CDK19 | Kd | 80 nM | ||

| Senexin C | CDK8 | IC50 (Lanthascreen) | More potent than Senexin B | [1] |

| CDK8 | Kd | 1.4 nM | [4] | |

| CDK19 | Kd | 2.9 nM | [4] | |

| - | IC50 (293-NFκB-Luc cells) | 56 nM | [4] | |

| - | IC50 (MV4-11-Luc cells) | 108 nM | [4] |

Table 1: In Vitro Potency and Binding Affinity of Senexin Compounds

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19, which are integral components of the Mediator complex's kinase module. The Mediator complex is a multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By phosphorylating various substrates, including transcription factors and RNA polymerase II, CDK8/19 can either positively or negatively regulate gene expression. This compound's inhibition of these kinases leads to the modulation of several critical signaling pathways.

The STAT1 Signaling Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of the interferon (IFN) signaling pathway, which is crucial for immune responses and antiviral defense. CDK8 has been identified as a kinase that phosphorylates STAT1 at serine 727 (S727), a modification that is important for its transcriptional activity.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the transcriptional activity of NF-κB. It does not block the translocation of the NF-κB p65/p50 dimer to the nucleus but rather acts downstream to suppress the expression of NF-κB target genes, such as inflammatory cytokines. This is thought to occur through the inhibition of CDK8/19-mediated phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at the promoters of these genes.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of target genes that promote cell proliferation. CDK8 has been identified as an oncogene that potentiates β-catenin-driven transcription.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of this compound. These are generalized protocols and should be adapted based on specific experimental needs and available reagents.

In Vitro Kinase Assay (e.g., Lanthascreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro inhibitory activity of this compound against CDK8.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. An inhibitor like this compound will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Methodology:

-

Reagents:

-

Recombinant CDK8/CycC enzyme

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer

-

This compound (serially diluted)

-

Assay buffer

-

-

Procedure:

-

Prepare a solution of CDK8/CycC and the Eu-labeled antibody in assay buffer.

-

In a microplate, add the serially diluted this compound or vehicle control.

-

Add the kinase/antibody mixture to the wells.

-

Add the tracer to all wells.

-

Incubate the plate at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based NF-κB Reporter Assay

Objective: To assess the effect of this compound on NF-κB-dependent transcription in a cellular context.

Methodology:

-

Cell Line: A suitable cell line (e.g., HEK293) stably or transiently transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or GFP).

-

Procedure:

-

Plate the reporter cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serially diluted this compound or vehicle control for a predetermined time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β).

-

Incubate for a period sufficient to allow for reporter gene expression.

-

Lyse the cells (for luciferase assay) or measure the fluorescence (for GFP assay).

-

For the luciferase assay, add the luciferase substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the reporter signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).

-

Plot the normalized reporter signal against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Western Blotting for STAT1 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT1 at S727.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa or A549) to sub-confluency.

-

Treat the cells with this compound or vehicle control for a specified time.

-

Stimulate the cells with IFN-γ to induce STAT1 phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Immunoblotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (S727).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT1 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT1 signal to the total STAT1 signal.

-

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in a cancer model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation:

-

Inject a suspension of human cancer cells (e.g., a colon or lung cancer cell line) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound in combination with chemotherapy).

-

Administer the treatments according to a defined schedule (e.g., daily intraperitoneal injections).

-

-

Monitoring and Endpoints:

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Perform statistical analysis to determine the significance of the differences between the treatment groups.

-

Conclusion

This compound stands as a pioneering molecule in the field of CDK8/19 inhibition. Its discovery has not only provided a valuable tool for dissecting the complex roles of these kinases in transcription and disease but has also paved the way for the development of next-generation inhibitors with enhanced therapeutic potential. The data and methodologies presented in this guide offer a comprehensive resource for the scientific community to further explore the biology of CDK8/19 and to advance the development of novel therapies targeting these critical regulators of gene expression. The continued investigation into the intricate signaling networks modulated by this compound and its analogs holds great promise for addressing unmet medical needs in oncology and inflammatory diseases.

References

Senexin A in Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senexin A is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are critical components of the Mediator complex, a key co-regulator of transcription by RNA Polymerase II. By inhibiting CDK8/19, this compound modulates the expression of a wide array of genes, playing a significant role in various cellular processes, including cell cycle control, differentiation, and inflammation. This technical guide provides an in-depth overview of this compound's mechanism of action in transcription regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The Mediator complex is a multi-protein assembly that acts as a bridge between gene-specific transcription factors and the general RNA Polymerase II (Pol II) transcription machinery. The CDK module of the Mediator, which includes either CDK8 or CDK19, Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to regulate its function. CDK8 and CDK19 are transcriptional kinases that phosphorylate various substrates, including the C-terminal domain (CTD) of RNA Pol II, thereby influencing transcription initiation and elongation.

This compound has emerged as a valuable chemical probe to elucidate the roles of CDK8 and CDK19 in gene regulation and as a potential therapeutic agent in diseases characterized by aberrant transcription, such as cancer and inflammatory disorders. This guide will delve into the molecular mechanisms by which this compound exerts its effects on transcription, the signaling pathways it impacts, and the experimental approaches used to study its activity.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the kinase activity of CDK8 and CDK19.[1] By binding to the ATP pocket of these kinases, this compound prevents the transfer of a phosphate group to their substrates. This inhibition has several downstream consequences on transcription:

-

Modulation of RNA Polymerase II CTD Phosphorylation: CDK8/19 are known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II. This phosphorylation is a key step in the transition from transcription initiation to productive elongation. By inhibiting CDK8/19, this compound can alter the phosphorylation status of the Pol II CTD, thereby affecting the expression of a subset of genes.

-

Regulation of Transcription Factor Activity: CDK8/19 can directly phosphorylate and regulate the activity of various transcription factors. This compound, by blocking this phosphorylation, can either enhance or suppress the transcriptional activity of these factors. Notable examples include:

-

NF-κB: this compound has been shown to suppress the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.[2]

-

p53: The p53 tumor suppressor pathway is also influenced by CDK8, and this compound can modulate the expression of p53 target genes.

-

Estrogen Receptor (ER): In the context of breast cancer, this compound can suppress estrogen-dependent transcription by inhibiting CDK8.[3]

-

β-catenin: this compound inhibits β-catenin-dependent transcription, a critical pathway in development and cancer.[1]

-

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its analogs.

Table 1: Kinase Inhibitory Activity of this compound and Analogs

| Compound | Target | Assay Type | IC50 (nM) | Kd (μM) | Reference(s) |

| This compound | CDK8 | Kinase Assay | 280 | 0.83 | [1] |

| This compound | CDK19 | Binding Assay | - | 0.31 | [1] |

| Senexin B | CDK8 | - | - | - | [4],[5] |

| Senexin C | CDK8 | Kinase Assay | 3.6 | 1.4 | [6] |

| Senexin C | CDK19 | Binding Assay | - | 2.9 | [6] |

Table 2: Effect of this compound/B on Gene Expression

| Compound | Cell Line | Treatment | Gene(s) Affected | Effect on Expression | Reference(s) |

| This compound | HT1080 | p21 induction | NF-κB targets | Inhibition | [7] |

| This compound | HEK293 | TNFα or IL-1 stimulation | CXCL1, CXCL2, IL8 | Inhibition | [2] |

| This compound | MCF7 | Estradiol (E2) | GREB1, CXCL12, TFF1 | Inhibition of E2-induced expression | [3] |

| Senexin B | THP1 | Influenza virus or LPS stimulation | IL6, CXCL10, TNFα, IL1B, CCL2 | Inhibition of induced expression | [8],[5] |

| Senexin B | HCT116 | Doxycycline-inducible CDK8 shRNA | TIMP3, MMP9 | Induction of TIMP3, Inhibition of MMP9 | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in NF-κB Mediated Transcription

The following diagram illustrates the signaling pathway through which this compound inhibits NF-κB-dependent transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Senexin A and p21-Induced Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Senexin A, a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). It details its mechanism of action, particularly in the context of transcription induced by the cell cycle inhibitor p21 (CDKN1A), and provides relevant quantitative data and experimental protocols for researchers in oncology and drug development.

Core Concepts: this compound and Its Targets

This compound is a potent and selective small-molecule inhibitor of the transcriptional kinases CDK8 and its close paralog, CDK19.[1] Originally identified through high-throughput screening for its ability to inhibit p21-activated transcription, it does not affect other biological functions of p21, such as cell cycle arrest.[2][3] this compound binds competitively to the ATP pocket of CDK8 and CDK19, thereby inhibiting their kinase activity.[3]

These kinases are components of the Mediator complex, a crucial multi-protein assembly that links transcription factors to the RNA polymerase II machinery, thereby regulating gene expression.[4] By inhibiting CDK8/19, this compound can modulate the transcriptional output of several key signaling pathways implicated in cancer, including those driven by β-catenin, NF-κB, and STATs.[1][2][4][5]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical and cellular assays. The data below is compiled from multiple studies.

| Compound | Target(s) | Assay Type | Value | Reference(s) |

| This compound | CDK8 | Kinase Activity | IC50: 280 nM | [2][6] |

| CDK8 | ATP Site Binding | Kd: 0.83 µM | [1][2][6] | |

| CDK19 | ATP Site Binding | Kd: 0.31 µM | [1][2][6] |

Signaling Pathways and Mechanism of Action

Inhibition of p21-Induced and Signal-Activated Transcription

Cellular stress, including DNA damage from chemotherapy, induces the expression of the CDK inhibitor p21. While p21 is known for its role in cell cycle arrest, it also stimulates the transcription of numerous genes, many of which are pro-inflammatory and pro-survival, through a distinct mechanism.[3] This process involves the stimulation of CDK8 kinase activity.[3] this compound specifically blocks this downstream transcriptional effect.[2]

The pathway can be summarized as follows: DNA damage or other cellular stress leads to p21 induction. p21 then stimulates the kinase activity of the CDK8/Cyclin C pair within the Mediator complex. Activated CDK8 subsequently phosphorylates and activates transcription factors such as NF-κB and STAT1, driving the expression of target genes.[3][5][7] this compound intervenes by inhibiting CDK8, thereby preventing the phosphorylation of these downstream effectors and suppressing the induced gene expression.[3][5] This mechanism is crucial for this compound's ability to reverse the tumor-promoting paracrine effects often seen after chemotherapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Senexin A: A Technical Guide to its Mechanism of Action on the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nuclear factor-kappa B (NF-κB) is a master regulator of transcription, pivotal in orchestrating cellular responses to inflammation, stress, and immune challenges.[1] Its dysregulation is a hallmark of numerous pathologies, including chronic inflammatory diseases and cancer, making it a prime target for therapeutic intervention.[1] Senexin A has emerged as a selective small-molecule inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19), components of the Mediator complex.[2][3] This guide provides an in-depth analysis of the mechanism through which this compound modulates the NF-κB signaling pathway. Unlike conventional NF-κB inhibitors that act in the cytoplasm, this compound exerts its effects within the nucleus. It does not impede the degradation of the inhibitor of κB (IκB) or the subsequent nuclear translocation of NF-κB subunits.[4][5] Instead, it targets the transcriptional machinery downstream of NF-κB binding to DNA, specifically by inhibiting CDK8/19-mediated phosphorylation of the RNA Polymerase II C-terminal domain (CTD), a crucial step for transcriptional elongation.[4][6][7] This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying pathways and workflows.

Mechanism of Action: A Nuclear-Centric Inhibition

The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNFα), which leads to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκB proteins, targeting them for proteasomal degradation. This liberates the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, bind to κB sites on target gene promoters, and initiate transcription.[1][4]

This compound's intervention occurs after these initial cytoplasmic events. Studies have consistently shown that this compound does not prevent the TNFα-induced nuclear translocation of the p65 and p50 subunits of NF-κB.[4][5][8][6] This distinguishes it from a large class of NF-κB inhibitors that target IKK or the proteasome.[4][6]

The inhibitory action of this compound is localized to the nucleus. Upon NF-κB activation, CDK8 and its paralog CDK19 are co-recruited with NF-κB to the promoters of responsive genes.[4][6] These Mediator kinases then phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), specifically at Serine 2 (S2P), a modification essential for the transition from transcription initiation to productive elongation.[4] By inhibiting the kinase activity of CDK8/19, this compound prevents this critical phosphorylation event.[4] This leads to a stall in transcriptional elongation, thereby suppressing the expression of NF-κB target genes, particularly those involved in inflammation like IL8, CXCL1, and CXCL2.[4][6]

The following diagram illustrates the canonical NF-κB pathway and highlights the specific point of inhibition by this compound compared to other common inhibitors.

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Quantitative Data Summary

The efficacy of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations and binding affinities.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Value | Reference |

|---|---|---|---|

| CDK8 | Kinase Activity | IC₅₀ = 280 nM | [2][3][9] |

| CDK8 | ATP Site Binding | Kd50 = 0.83 µM | [2][10] |

| CDK19 | ATP Site Binding | Kd50 = 0.31 µM |[2][10] |

Table 2: Cellular Activity of this compound on NF-κB Signaling

| Cell Line | Assay | Inducer (Concentration, Time) | This compound Effect | Reference |

|---|---|---|---|---|

| HT1080 | NF-κB-dependent GFP Reporter | TNFα (20 ng/mL, 18h) | Concentration-dependent inhibition of induced GFP expression.[4][5] | [4][5] |

| HEK293 | NF-κB-dependent Luciferase Reporter | IL-1 (10 ng/mL, 4h) or TNFα (10 ng/mL, 4h) | Significant inhibition of induced luciferase activity.[4][5] | [4][5] |

| HT1080 / HEK293 | Nuclear Translocation (Western Blot) | TNFα (20 ng/mL, 30 min) | No effect on nuclear appearance of p65 and p50.[4][5][6] | [4][5][6] |

| HEK293 | Gene Expression (RNA-Seq) | TNFα (10 ng/mL, 2h) | Diminished induction of a subset of TNFα-induced genes (33%).[11] |[4][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Protocol:

-

Cell Culture and Plating: Culture HEK293 cells in DMEM supplemented with 10% FBS. Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.[12]

-

Transfection: Transfect cells with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfected Renilla luciferase plasmid can be used for normalization.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at desired concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.[4][13]

-

NF-κB Activation: Add the inducer (e.g., TNFα to a final concentration of 10 ng/mL) to the wells and incubate for 4-6 hours.[4][5]

-

Cell Lysis: Aspirate the medium and wash cells once with 1X PBS. Add 100 µL of 1X cell lysis buffer to each well and incubate for at least 30 minutes at -80°C to ensure complete lysis.[14]

-

Luminescence Measurement: Thaw the plate and transfer 10 µL of cell lysate to an opaque 96-well plate. Use a luminometer with injectors to add 50 µL of Luciferase Assay Reagent to each well and measure the light output.[14][15][16]

-

Data Analysis: Normalize firefly luciferase readings to Renilla luciferase readings (if applicable) or total protein concentration. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Western Blot for p65/p50 Nuclear Translocation

This method assesses whether this compound prevents the movement of NF-κB subunits into the nucleus.

Protocol:

-

Cell Treatment: Plate HT1080 or HEK293 cells in 60 mm dishes. Grow to 80-90% confluency. Pre-treat with this compound (e.g., 5 µM) for 2 hours, followed by stimulation with TNFα (20 ng/mL) for 30 minutes.[4][5]

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS and scrape them into a microfuge tube.

-

Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it using a nuclear extraction buffer. Centrifuge to collect the nuclear extract.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65 (RelA) and p50 (NFKB1) overnight at 4°C. Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-Tubulin) as controls for fractionation efficiency and loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the association of specific proteins (like p65, CDK8, and RNA Pol II) with specific genomic regions (like the promoters of NF-κB target genes).

Protocol:

-

Cross-linking: Treat HEK293 cells (pre-treated with this compound and stimulated with TNFα) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G agarose beads.

-

Incubate the cleared chromatin overnight at 4°C with specific antibodies (e.g., anti-p65, anti-CDK8, anti-RNA Pol II S2P). An IgG antibody should be used as a negative control.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific to the promoter regions of NF-κB target genes (e.g., NFKBIA, CXCL1). The amount of immunoprecipitated DNA is quantified and represented as a percentage of the total input chromatin.[4]

Conclusion

This compound represents a distinct class of NF-κB modulator that acts not by blocking the canonical activation cascade in the cytoplasm, but by suppressing the transcriptional output in the nucleus. Its mechanism as a selective CDK8/19 inhibitor provides a powerful tool for dissecting the role of the Mediator complex in NF-κB-driven gene expression. By inhibiting the elongation of transcription, this compound effectively uncouples NF-κB nuclear translocation from its functional activity. This targeted, nuclear-specific action may offer a more nuanced approach to inhibiting pathological NF-κB activity, potentially avoiding the side effects associated with broad suppression of the pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating NF-κB signaling and developing novel therapeutics targeting transcriptional regulation.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. senexbio.com [senexbio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. db.cngb.org [db.cngb.org]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. med.emory.edu [med.emory.edu]

Technical Guide: The Role of Senexin A in the Modulation of the Wnt/β-catenin Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers, particularly colorectal cancer, making it a critical target for therapeutic intervention. Senexin A has been identified as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, components of the Mediator complex that regulates transcription. Emerging evidence indicates that CDK8 acts as a positive regulator of β-catenin-driven transcription. This technical guide provides an in-depth analysis of the mechanism by which this compound modulates the Wnt/β-catenin pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

The Canonical Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway's status is determined by the presence or absence of Wnt ligands, which dictates the stability and nuclear localization of the key effector, β-catenin.

-

"Off-State" (Absence of Wnt): In the absence of a Wnt signal, cytoplasmic β-catenin is sequestered in a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] Sequential phosphorylation of β-catenin by CK1α and GSK3β marks it for ubiquitination and subsequent degradation by the proteasome.[2][3] This process keeps cytoplasmic β-catenin levels low. In the nucleus, T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors are bound to Wnt-responsive elements (WREs) and act as transcriptional repressors by recruiting corepressors like Groucho.[1]

-

"On-State" (Presence of Wnt): The binding of Wnt ligands to the Frizzled (Fz) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5/6 (LRP5/6), triggers a signaling cascade.[2] This leads to the recruitment of the destruction complex to the plasma membrane, causing its inactivation and inhibiting the phosphorylation of β-catenin.[1][3] As a result, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[1] Nuclear β-catenin then displaces corepressors from TCF/LEF and recruits coactivators, including components of the Mediator complex, to initiate the transcription of target genes such as c-Myc and Cyclin D1.[1][4][5]

This compound and its Interaction with the Wnt/β-catenin Pathway

This compound: A Selective CDK8/19 Inhibitor

This compound is a small molecule inhibitor of CDK8 and CDK19, which are the kinase components of the Mediator complex's CDK module.[6][7][8] Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 are transcriptional regulators.[7][9] The Mediator complex serves as a bridge between gene-specific transcription factors and the core RNA polymerase II machinery, and the CDK8 module is thought to regulate the function of this bridge.[10][11]

Mechanism of Wnt Pathway Inhibition

CDK8 has been identified as a positive regulator and coactivator of the Wnt/β-catenin pathway.[4][11][12] Its role is not to control β-catenin stability but to enhance the transcriptional activity of the β-catenin/TCF complex once it has assembled on the DNA.[4][12][13] CDK8 can achieve this through multiple mechanisms, including:

-

Directly phosphorylating components of the transcriptional machinery.

-

Phosphorylating β-catenin itself to enhance its transactivation potential.

-

Phosphorylating other transcription factors, such as E2F1, thereby hindering their ability to suppress β-catenin activity.[4][12]

This compound exerts its effect by directly inhibiting the kinase activity of CDK8 and CDK19.[7][8] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation events that potentiate β-catenin's function.[7] This leads to a significant reduction in the transcription of Wnt target genes, effectively dampening the pathway's output.[6][7] Studies in HCT116 colon cancer cells, which have a constitutively active Wnt pathway, have demonstrated that this compound inhibits β-catenin-dependent transcription.[6][7][14]

Quantitative Data

The inhibitory activity of this compound and its analogs has been characterized in various assays.

Table 1: Inhibitory Activity of Senexin Compounds against CDK8/19.

| Compound | Target | Assay Type | Value | Reference(s) |

|---|---|---|---|---|

| This compound | CDK8 | IC50 (Kinase Activity) | 280 nM | [6][7][14][15][16] |

| CDK8 | Kd (ATP Site Binding) | 0.83 µM (830 nM) | [6][7][8][14] | |

| CDK19 | Kd (ATP Site Binding) | 0.31 µM (310 nM) | [6][7][8][14] | |

| Senexin B | CDK8 | Kd | 140 nM | [15] |

| | CDK19 | Kd | 80 nM |[15] |

Table 2: Cellular Activity of Senexin Compounds on Wnt/β-catenin Signaling.

| Compound | Cell Line | Assay | Effect | Reference(s) |

|---|---|---|---|---|

| This compound | HCT116 (Colon Cancer) | β-catenin-dependent transcription | Inhibition | [6][7][14] |

| Senexin B | HCT116 (Colon Cancer) | β-catenin activity | Inhibition | [17] |

| Compound 2 | HCT116 (Colon Cancer) | β-catenin reporter assay | EC50 = 337 nM |[17] |

Key Experimental Protocols

Wnt/β-catenin Reporter Assay (Luciferase Assay)

This assay is the gold standard for quantifying the transcriptional output of the canonical Wnt pathway.

Principle: Cells are co-transfected with a firefly luciferase reporter plasmid containing multiple TCF/LEF binding sites (e.g., TOP-Flash) and a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization.[18] Increased Wnt signaling leads to higher firefly luciferase expression.

Detailed Methodology:

-

Cell Culture: Plate cells (e.g., HEK293T or HCT116) in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase normalization control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (e.g., Wnt3a conditioned media to activate, DKK1 or this compound to inhibit). Include appropriate vehicle controls.

-

Incubation: Incubate cells for an additional 18-24 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase assay system. Transfer the cell lysate to a luminometer-compatible plate. First, add the firefly luciferase substrate and measure the luminescence. Then, add the stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second signal.

-

Data Analysis: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.[19][20] Calculate the fold change in Wnt activity relative to the negative control.[20]

Western Blotting for β-catenin

This protocol is used to determine the total levels of β-catenin protein, confirming that this compound's effect is on transcriptional activity, not protein stability.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using an antibody specific to β-catenin.

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound or control vehicle for the desired time. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and load onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[21][22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (e.g., diluted 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle shaking.[21][22]

-

Washing: Wash the membrane three times with TBS-T for 15 minutes each.[21]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse or goat anti-rabbit, diluted 1:3000) for 1 hour at room temperature.[21]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Include a loading control like GAPDH or β-actin to ensure equal protein loading.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This powerful technique identifies the genome-wide binding sites of β-catenin, revealing its direct target genes.

Principle: Protein-DNA complexes in living cells are cross-linked. The chromatin is then sheared, and a specific antibody is used to immunoprecipitate the protein of interest (β-catenin) along with its bound DNA. The DNA is then purified and sequenced to map the binding sites across the genome.[23][24]

Detailed Methodology:

-

Cross-linking: Treat cells (e.g., HCT116) with formaldehyde to cross-link proteins to DNA.[24]

-

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific for β-catenin overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes. Include a non-specific IgG control.

-

Washing: Perform a series of washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. Perform high-throughput sequencing.

-

Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant β-catenin enrichment.[23][25] These peaks represent β-catenin binding sites.

Conclusion

This compound serves as a potent and specific modulator of the Wnt/β-catenin signaling pathway. It functions not by altering the stability or localization of β-catenin, but by inhibiting the kinase activity of the Mediator complex components CDK8 and CDK19. This action prevents the transcriptional potentiation of the nuclear β-catenin/TCF complex, thereby reducing the expression of key oncogenic target genes. The data and protocols provided in this guide offer a robust framework for researchers and drug developers to investigate and leverage the therapeutic potential of CDK8/19 inhibition in Wnt-driven diseases.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catenin beta-1 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. senexbio.com [senexbio.com]

- 10. researchgate.net [researchgate.net]

- 11. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CDK8-Novel Therapeutic Opportunities [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medkoo.com [medkoo.com]

- 17. uo126.com [uo126.com]

- 18. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 19. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 23. Identification of β-catenin binding regions in colon cancer cells using ChIP-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 25. Identification of {beta}-catenin binding regions in colon cancer cells using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Senexin A In Vitro Assays

Introduction

Senexin A is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, a crucial co-regulator of RNA Polymerase II-dependent transcription.[3] this compound functions as an ATP-competitive inhibitor, binding to the kinase ATP pocket to block its enzymatic activity.[4] This inhibition modulates the transcription of specific gene sets, including those regulated by key signaling pathways such as NF-κB and Wnt/β-catenin.[1][5][6] Notably, this compound has been shown to inhibit transcription induced by the cell cycle inhibitor p21, a key player in cellular senescence and the senescence-associated secretory phenotype (SASP).[4] These characteristics make this compound a valuable tool for researchers studying transcriptional regulation, cancer biology, and cellular senescence.

These application notes provide an overview of this compound's in vitro activity and detailed protocols for its characterization using biochemical and cell-based assays.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cell-free assays. The following table summarizes its potency against its primary targets, CDK8 and CDK19.

| Target | Assay Type | Parameter | Value (µM) | Reference(s) |

| CDK8 | Kinase Activity Assay | IC50 | 0.28 | [1][7] |

| CDK8 | ATP-Site Binding Assay | K_d_ | 0.83 | [1][6][7][8] |

| CDK19 | ATP-Site Binding Assay | K_d_ | 0.31 | [1][6][7][8] |

Signaling Pathway

This compound primarily targets the CDK8/CDK19 module within the larger Mediator complex, which regulates gene transcription. By inhibiting CDK8/19, this compound can block the transcriptional activation mediated by pathways such as p21/NF-κB and Wnt/β-catenin.

Caption: this compound inhibits CDK8/19, blocking transcriptional activation.

Experimental Protocols

Protocol 1: Cell-Free CDK8 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against recombinant CDK8 enzyme using a luminescence-based ATP detection assay.

Experimental Workflow

Caption: Workflow for determining this compound IC50 in a cell-free assay.

Methodology

-

Reagent Preparation:

-

This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8] Store at -80°C.[8]

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Enzyme: Dilute recombinant human CDK8/Cyclin C enzyme to the desired working concentration in kinase buffer.

-

Substrate: Prepare a working solution of a suitable peptide substrate for CDK8.

-

ATP: Prepare an ATP solution in kinase buffer at a concentration appropriate for the enzyme's K_m_ (e.g., 10-20 µM).

-

Detection Reagent: Prepare a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Create a serial dilution of this compound in a 96-well or 384-well assay plate, starting from a high concentration (e.g., 100 µM) down to a low concentration, including a DMSO-only control.

-

Add the diluted CDK8/Cyclin C enzyme to each well containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and quantify the remaining ATP by adding the luminescence detection reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data with the positive control (no enzyme) and negative control (DMSO vehicle) wells.

-

Plot the percentage of kinase inhibition versus the logarithm of this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

-

Protocol 2: Cellular NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit CDK8/19-mediated, NF-κB-dependent gene transcription.

Experimental Workflow

Caption: Workflow for a cellular NF-κB reporter assay with this compound.

Methodology

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter in appropriate media (e.g., DMEM with 10% FBS).

-

Seed the cells into a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells with this compound for 1-2 hours before induction.

-

Induce the NF-κB pathway by adding an appropriate stimulus (e.g., TNFα at 10 ng/mL or by inducing p21 expression).[4] Include untreated and vehicle-treated controls.

-

Incubate the plate for an additional 6 to 24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

Remove the medium and wash the cells once with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the luciferase activity by adding a luciferase assay reagent to each well and reading the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase signal to cell viability if necessary (e.g., using a parallel plate with a viability assay like CellTiter-Glo®).

-

Calculate the percentage of inhibition relative to the induced, vehicle-treated control.

-

Plot the results and determine the IC50 value as described in Protocol 1.

-

Protocol 3: Conditioned Medium Mitogenic Assay

This protocol assesses the effect of this compound on chemotherapy-induced paracrine signaling that promotes tumor cell proliferation.[1][9]

Experimental Workflow

Caption: Workflow for a conditioned medium mitogenic assay.

Methodology

-

Preparation of Conditioned Media (CM):

-

Plate Mouse Embryonic Fibroblasts (MEFs) and allow them to attach.

-

Treat the MEFs for 24 hours with one of the following conditions: Vehicle (DMSO), 200 nM Doxorubicin, or 200 nM Doxorubicin + 1 µM this compound.[1][9]

-

After 24 hours, thoroughly wash the cells with PBS to remove all drugs.

-

Add fresh, serum-free or low-serum culture medium to the washed cells.

-

Incubate for 48 hours to allow the cells to secrete factors into the medium.[1][9]

-

Collect the supernatant (this is the conditioned medium), centrifuge to remove any cell debris, and store at -80°C or use immediately.

-

-

A549 Cell Proliferation Assay:

-

Seed A549 lung carcinoma cells in 12-well plates at a low density (e.g., 1 x 10⁴ cells/well).[9]

-

Allow the A549 cells to attach overnight.

-

Replace the medium with the conditioned media collected from the different MEF treatment groups.

-

Incubate the A549 cells for 48 hours.[9]

-

After incubation, detach the cells using trypsin, and count the number of viable cells using a hemocytometer and the trypan blue exclusion method.[9]

-

-

Data Analysis:

-

Compare the number of viable A549 cells in the different treatment groups.

-

Determine if the conditioned medium from doxorubicin-treated MEFs increases A549 proliferation compared to the control CM.

-

Evaluate if the addition of this compound to the doxorubicin treatment of MEFs reverses this pro-proliferative effect. Present data as a bar graph of cell counts.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]

- 4. Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CDK | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleck.co.jp [selleck.co.jp]

Application Notes and Protocols for Senexin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senexin A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription.[2] By inhibiting CDK8/19, this compound can modulate the activity of various transcription factors, including those involved in the NF-κB and Wnt/β-catenin signaling pathways.[1][3] It has been shown to inhibit p21-induced transcription and reduce the expression of tumor-promoting factors.[4][3] Notably, while p21 is a key mediator of cellular senescence, this compound has been found to inhibit p21-stimulated transcriptional activity without inducing a senescent phenotype itself.[4][1] These properties make this compound a valuable tool for studying transcriptional regulation and a potential therapeutic agent in oncology and other diseases.

These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations, methodologies for assessing its biological effects, and an overview of its mechanism of action.

Data Presentation

This compound Potency and Solubility

| Parameter | Value | Reference |

| Target | CDK8 / CDK19 | [4][1] |

| IC₅₀ (CDK8 kinase activity) | 0.28 µM (280 nM) | [4][1] |

| K d (CDK8 ATP site binding) | 0.83 µM | [4][3] |

| K d (CDK19 ATP site binding) | 0.31 µM | [4][3] |

| Solubility in DMSO | ≥ 54 mg/mL (196.85 mM) | Selleck Chemicals Datasheet |

Recommended Working Concentrations of this compound in Cell Culture

The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new experimental system. The following table summarizes concentrations used in various studies.

| Cell Line | Concentration Range | Incubation Time | Application | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 24 hours | Inhibition of doxorubicin-induced paracrine activity | [4] |

| HCT116 (Colon Carcinoma) | 5 µM | 72 hours | Inhibition of anti-apoptotic activity | [1] |

| HT1080-p21-9 (Fibrosarcoma) | 5 µM | 48 - 72 hours | Inhibition of p21-induced transcription | [1] |

| MCF-7, BT474, T47D (Breast Cancer) | 2.5 µM | Not specified | Prevention of 17β-estradiol-induced gene expression | Cayman Chemical Datasheet |

| Huh7 (Hepatoma) | 12.5 - 25 µM | Not specified | Reduction of mitochondrial oxygen consumption and viral RNA | Cayman Chemical Datasheet |

| 293 (Human Embryonic Kidney) | 1 µM | 3 hours | Inhibition of CDK8/19-dependent gene expression | [5] |

| SW48 (Colon Carcinoma) | 1 µM | 81 days (long-term) | Prevention of cetuximab resistance | [5] |

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor of the kinase activity of CDK8 and CDK19. These kinases are part of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By inhibiting CDK8/19, this compound prevents the phosphorylation of downstream targets, thereby modulating the expression of a subset of genes. This includes genes regulated by key signaling pathways such as NF-κB and Wnt/β-catenin. For instance, this compound has been shown to inhibit β-catenin-dependent transcription in HCT116 colon cancer cells.[1][3] It also suppresses the p21-induced activation of the NF-κB-dependent promoter.[4][3]

Caption: this compound inhibits CDK8/19 within the Mediator complex.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO at concentrations up to at least 54 mg/mL (196.85 mM).

-

To prepare a 10 mM stock solution, dissolve 2.74 mg of this compound (MW: 274.3 g/mol ) in 1 mL of DMSO.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

General Workflow for Cell Treatment with this compound

Caption: General experimental workflow for this compound treatment.

Cell Viability/Cytotoxicity Assay (CCK-8 or MTT)

This protocol is to determine the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent or MTT solution (5 mg/mL in PBS)

-

MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6][7]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 25 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

For CCK-8 Assay:

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[7][8]

-

Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[7][8]

-

Measure the absorbance at 570 nm using a microplate reader.[8]

-

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.[9][10]

Materials:

-

Cells cultured in 6-well plates or on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS

-

Staining solution:

-

1 mg/mL X-gal (stock at 20 mg/mL in dimethylformamide)

-

40 mM citric acid/sodium phosphate, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

Brightfield microscope

Procedure:

-

After treating the cells with this compound or a positive control for senescence induction (e.g., doxorubicin), wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 3-5 minutes at room temperature.[9] Note: Do not over-fix, as this can affect enzyme activity.

-